molecular formula C9H4BrCl2F3O B13722658 3'-Bromo-4'-chloro-2'-(trifluoromethyl)phenacyl chloride

3'-Bromo-4'-chloro-2'-(trifluoromethyl)phenacyl chloride

Katalognummer: B13722658
Molekulargewicht: 335.93 g/mol
InChI-Schlüssel: FFAXUNDFNTZFML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3’-Bromo-4’-chloro-2’-(trifluoromethyl)phenacyl chloride: is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl chloride structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-4’-chloro-2’-(trifluoromethyl)phenacyl chloride typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a suitable aromatic compound followed by halogenation reactions. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reagents like bromine (Br2) and chlorine (Cl2) under controlled temperatures and pressures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the reactive nature of the halogenated intermediates and the potential release of hazardous by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 3’-Bromo-4’-chloro-2’-(trifluoromethyl)phenacyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: Nucleophilic substitution reactions where the halogen atoms can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenacyl derivatives, while oxidation and reduction can produce ketones, carboxylic acids, alcohols, or alkanes .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3’-Bromo-4’-chloro-2’-(trifluoromethyl)phenacyl chloride is used as a building block for synthesizing more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its halogenated structure makes it useful for labeling and tracking biological molecules .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds .

Industry: Industrially, 3’-Bromo-4’-chloro-2’-(trifluoromethyl)phenacyl chloride is used in the production of agrochemicals, polymers, and specialty chemicals. Its reactivity and stability make it suitable for various applications, including as an intermediate in the synthesis of pesticides and herbicides .

Wirkmechanismus

The mechanism of action of 3’-Bromo-4’-chloro-2’-(trifluoromethyl)phenacyl chloride involves its interaction with molecular targets through its halogen and trifluoromethyl groups. These groups can participate in various chemical reactions, including halogen bonding and hydrophobic interactions, which can affect the activity of enzymes and proteins. The compound can also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with biological macromolecules .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3’-Bromo-4’-chloro-2’-(trifluoromethyl)phenacyl chloride is unique due to the combination of its halogenated and trifluoromethyl groups attached to a phenacyl chloride structure. This combination imparts distinct reactivity and stability, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C9H4BrCl2F3O

Molekulargewicht

335.93 g/mol

IUPAC-Name

1-[3-bromo-4-chloro-2-(trifluoromethyl)phenyl]-2-chloroethanone

InChI

InChI=1S/C9H4BrCl2F3O/c10-8-5(12)2-1-4(6(16)3-11)7(8)9(13,14)15/h1-2H,3H2

InChI-Schlüssel

FFAXUNDFNTZFML-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1C(=O)CCl)C(F)(F)F)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.